molecular formula C20H23BrClN3O2S B6480842 N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methoxybenzamide hydrochloride CAS No. 1216759-04-4

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methoxybenzamide hydrochloride

Cat. No.: B6480842
CAS No.: 1216759-04-4
M. Wt: 484.8 g/mol
InChI Key: QSGMUHDPOULFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methoxybenzamide hydrochloride is a benzothiazole-derived compound featuring a brominated aromatic core, a dimethylaminopropyl chain, and a 3-methoxybenzamide group. Its molecular formula is approximately C₂₀H₂₂BrClN₃O₂S (inferred from analogs in ), with a molecular weight of ~490–510 g/mol. The dimethylaminopropyl chain is critical for modulating lipophilicity and interaction with biological targets, such as enzymes or receptors .

This compound is synthesized via multi-step protocols involving:

Amidation: Coupling of a benzothiazole-2-amine derivative with a substituted benzoyl chloride.

Alkylation: Introduction of the dimethylaminopropyl group under controlled pH and temperature .

Salt formation: Conversion to the hydrochloride salt for enhanced stability .

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O2S.ClH/c1-23(2)10-5-11-24(19(25)14-6-4-7-16(12-14)26-3)20-22-17-9-8-15(21)13-18(17)27-20;/h4,6-9,12-13H,5,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGMUHDPOULFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC(=CC=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methoxybenzamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes a benzothiazole core with a bromine substitution at the 6-position, a dimethylamino propyl group, and a methoxybenzamide moiety. Its molecular formula is C16H19BrClN3O2SC_{16}H_{19}BrClN_{3}O_{2}S, and it has a molecular weight of approximately 414.8 g/mol.

PropertyValue
Molecular FormulaC16H19BrClN3O2SC_{16}H_{19}BrClN_{3}O_{2}S
Molecular Weight414.8 g/mol
SolubilitySoluble in DMSO and DMF
LogP3.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Antitumor Properties

Research indicates that compounds with similar benzothiazole structures often exhibit significant antitumor activity. Specifically, studies have shown that this compound may inhibit tumor cell proliferation through various mechanisms:

  • Inhibition of Cell Proliferation : In vitro assays have demonstrated that this compound can effectively reduce the viability of several cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). For instance, IC50 values observed in 2D cultures were significantly lower than those in 3D cultures, indicating its potent activity in two-dimensional systems .
  • Mechanism of Action : The compound is believed to interact with specific molecular targets within cancer cells, potentially inhibiting key enzymes involved in cell cycle regulation or apoptosis pathways. This interaction may lead to the modulation of downstream signaling pathways that are crucial for tumor growth and survival.

Antimicrobial Activity

In addition to its antitumor properties, this compound has also shown promising antimicrobial activity against various pathogens:

  • Testing Against Bacteria : The compound was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using broth microdilution methods. Results indicated that it possesses notable antibacterial properties, making it a candidate for further exploration as an antimicrobial agent .

Case Studies

  • Antitumor Activity Study : In a comparative study involving multiple benzothiazole derivatives, this compound exhibited superior activity against A549 lung cancer cells with an IC50 of approximately 6.75 μM in 2D assays. This was significantly more effective than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : A study assessed the compound's effectiveness against E. coli and S. aureus, showing inhibition zones comparable to established antibiotics. This suggests potential utility in treating infections caused by these pathogens .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Biological Activities Molecular Weight (g/mol) Reference
Target Compound :
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methoxybenzamide hydrochloride
6-bromo (benzothiazole), 3-methoxy (benzamide), dimethylaminopropyl chain Potential anticancer/antimicrobial (inferred from analogs) ~500
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-methylbenzamide hydrochloride 6-fluoro (benzothiazole), 2-methyl (benzamide) Antimicrobial activity, kinase inhibition 407.9
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-chlorobenzamide hydrochloride 6-chloro (benzothiazole), 3-chloro (benzamide) Antiproliferative effects (e.g., against cancer cell lines) 489.25
N-(6-bromobenzo[d]thiazol-2-yl)-3-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride 3-chloro (benzamide) Broad-spectrum bioactivity (anticancer, antimicrobial) 489.25
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide 6-methoxy (benzothiazole), 4-nitro (benzamide) Enhanced selectivity for kinase targets (IC₅₀ = 8 nM) 358.43

Key Findings:

Methoxy vs. Methyl/Nitro Groups: The 3-methoxy group in the target compound enhances solubility and hydrogen-bonding capacity relative to 2-methyl or 4-nitro substituents, which may improve pharmacokinetics .

Biological Performance :

  • Chlorinated analogs (e.g., 3-chloro benzamide) show superior antiproliferative activity but higher toxicity profiles .
  • Nitro-substituted derivatives exhibit high kinase selectivity due to stronger electron-deficient aromatic systems .

Synthetic Complexity :

  • Bromination steps (required for the target compound) often involve hazardous reagents (e.g., Br₂ or NBS), increasing synthesis challenges compared to fluoro or chloro analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.